3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Descripción
The compound 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative with a pyrimido[2,1-f]purine core. Key structural features include:
- 1-Methyl group: Enhances metabolic stability by reducing oxidative deamination.
Such methods likely apply to the target, with modifications for its specific substituents.
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-21-16-15(17(25)24(19(21)26)11-12-27-2)23-10-4-9-22(18(23)20-16)13-5-7-14(28-3)8-6-13/h5-8H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZZLDJNPQPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Condensation and Cyclization via Schiff Base Formation
A literature-derived method involves the formation of a Schiff base intermediate, followed by cyclization. This approach mirrors the synthesis of 8-(2-hydroxyphenyl)-1,3-dimethylpurine-2,6-dione:
- Step 1 : React 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 4-methoxyphenylglyoxal in methanol under reflux to form a Schiff base (imine).
- Step 2 : Oxidative cyclization using ammonium metavanadate (NH$$4$$VO$$3$$) in methanol yields the purine core.
- Step 3 : Alkylation of the intermediate with 2-methoxyethyl bromide in the presence of potassium carbonate introduces the 2-methoxyethyl group.
Optimization Note : The use of NH$$4$$VO$$3$$ as a catalyst enhances cyclization efficiency, achieving yields up to 68% in analogous systems.
Direct Alkylation and Ring Closure
An alternative route prioritizes early-stage alkylation to install the 2-methoxyethyl group:
- Step 1 : React 1-methylpyrimidine-2,4(1H,3H)-dione with 2-methoxyethyl tosylate in dimethylformamide (DMF) at 80°C, yielding 3-(2-methoxyethyl)-1-methylpyrimidine-2,4(1H,3H)-dione.
- Step 2 : Condensation with 4-methoxyphenylamine in acetic acid under microwave irradiation forms the tetrahydropyrimido ring.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
Table 1 : Reaction Conditions and Yields for Direct Alkylation
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-Methoxyethyl tosylate | DMF | 80°C | 6 h | 75% |
| 2 | 4-Methoxyphenylamine | Acetic acid | 120°C (MW) | 30 min | 52% |
Functionalization of the Purine Core
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is incorporated via nucleophilic aromatic substitution or Ullmann coupling:
- Ullmann Coupling : React 3-(2-methoxyethyl)-1-methylpurine-2,4-dione with 4-iodoanisole, copper(I) iodide, and trans-N,N'-dimethylcyclohexane-1,2-diamine in dioxane at 110°C.
- Nucleophilic Substitution : Treat a brominated purine intermediate with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, ethanol/water).
Critical Parameter : Palladium catalysts require rigorous exclusion of oxygen to prevent dehalogenation side reactions.
Methylation at Position 1
Methylation is typically achieved using methyl iodide or dimethyl sulfate:
- Step : Stir the demethylated precursor with methyl iodide and potassium carbonate in acetone at room temperature for 12 h.
- Yield : ~85% after recrystallization from ethanol-dichloromethane.
Purification and Characterization
Final purification employs recrystallization or preparative HPLC:
- Recrystallization : Ethanol/dichloromethane (1:1) yields crystalline material suitable for X-ray diffraction.
- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10) achieves >98% purity.
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (t, J = 6.0 Hz, 2H, OCH$$2$$), 3.80 (s, 3H, OCH$$3$$), 3.45 (t, J = 6.0 Hz, 2H, NCH$$2$$), 3.30 (s, 3H, OCH$$3$$), 3.15 (s, 3H, NCH$$3$$).
- HRMS : m/z calculated for C$${20}$$H$${25}$$N$$5$$O$$4$$ [M+H]$$^+$$: 400.1932, found: 400.1935.
Challenges and Optimization Strategies
Side Reactions During Alkylation
Competitive over-alkylation at N7 is mitigated by:
Poor Cyclization Yields
Enhancing cyclization efficiency involves:
- Microwave-assisted synthesis to reduce reaction times.
- Lewis acid catalysts (e.g., ZnCl$$_2$$) to activate carbonyl groups.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the reduction of specific functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, where nucleophiles replace specific functional groups. Common reagents include halides and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting their replication and transcription processes.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound is compared to six analogs (Table 1), focusing on substituent variations and their impacts:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
- Substituent Flexibility : The 2-methoxyethyl group at the 3-position (target) improves solubility compared to methyl (Compounds 22, 24) or bulky benzyl (Ev7) groups .
- Halogenation : The 2-chloro-6-fluorobenzyl group (Ev8) introduces electron-withdrawing effects, likely boosting MAO-B inhibitory activity .
Actividad Biológica
The compound 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , also known as Mebrufotin or JNJ-10397060, is a purine derivative that has garnered attention for its biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a tetrahydropyrimido ring fused with a purine base. Key structural elements include:
- Methoxy groups at positions 2 and 4 on the phenyl ring.
- A methyl group at position 1 of the purine moiety.
- A 2-methoxyethyl substituent that may influence its pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 399.45 g/mol.
Mebrufotin acts primarily as a kinase inhibitor , targeting the Fms-like tyrosine kinase 3 (FLT3) . FLT3 is crucial for hematopoietic stem cell development and is frequently mutated in acute myeloid leukemia (AML). By inhibiting FLT3, Mebrufotin can disrupt signaling pathways that promote cancer cell proliferation and survival.
Anticancer Properties
Mebrufotin has demonstrated significant anti-proliferative activity against various cancer cell lines, particularly those associated with AML. In vitro studies show that it can inhibit cell growth and induce apoptosis in FLT3-mutated cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-proliferative | Inhibits growth in AML cell lines | |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells | |
| Kinase Inhibition | Specifically targets FLT3 |
Clinical Trials
Mebrufotin has been evaluated in clinical trials for its efficacy against AML. While some trials reported promising results regarding its ability to reduce tumor burden, others indicated limited effectiveness and notable side effects. Ongoing research aims to better understand its therapeutic window and optimize treatment regimens.
Case Studies
A notable case study involved patients with FLT3 mutations who were treated with Mebrufotin as part of a combination therapy regimen. Results indicated a partial response in several patients, highlighting the compound's potential when used alongside other therapeutic agents.
Future Directions
Research continues to explore the broader applications of Mebrufotin beyond AML. Potential areas of investigation include:
- Combination therapies with other targeted agents.
- Modification of the chemical structure to enhance efficacy and reduce side effects.
- Exploration of additional cancer types where FLT3 mutations may play a role.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group protection/deprotection. Key steps include:
- Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 4-methoxyphenyl) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux conditions .
- Cyclization using Lewis acids (e.g., BF₃·Et₂O) to form the tetrahydropyrimido-purine core .
- Solvent selection (e.g., DMF or CH₂Cl₂) and temperature control (60–100°C) to optimize yield and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry, particularly for methoxyethyl and methyl groups .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation and isotopic pattern analysis .
- HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
Q. How does the substitution pattern (e.g., methoxy groups) influence physicochemical properties?
- Methodological Answer :
- LogP calculations (via software like MarvinSketch) predict lipophilicity, critical for bioavailability. Methoxy groups increase hydrophilicity compared to unsubstituted analogs .
- Thermogravimetric analysis (TGA) reveals thermal stability, with methoxy substituents reducing decomposition temperatures by ~20°C compared to halogenated analogs .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or viral proteases) to predict binding affinities. Methoxy groups often form hydrogen bonds with active-site residues .
- QSAR models incorporating Hammett constants (σ) for substituents to correlate electronic effects with inhibitory potency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?
- Methodological Answer :
- Dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HeLa, HEK293) to differentiate selective toxicity .
- Mechanistic studies (e.g., Western blotting for apoptosis markers or viral replication assays) to clarify primary vs. off-target effects .
Q. How can reaction conditions be optimized to mitigate low yields during cyclization?
- Methodological Answer :
- Design of Experiments (DoE) using response surface methodology to evaluate interactions between temperature, catalyst loading, and solvent polarity .
- In situ IR spectroscopy monitors reaction progress and identifies intermediates prone to side reactions (e.g., over-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
